molecular formula C15H12N6O2S B2488568 N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034414-16-7

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2488568
CAS No.: 2034414-16-7
M. Wt: 340.36
InChI Key: OMPBFELAHPJIDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound featuring multiple heterocyclic rings, including oxadiazole, triazolo, and thiophene moieties

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with commercially available or easily synthesized starting materials such as thiophene-2-carboxamide and 3-methyl-1,2,4-oxadiazole derivatives.

  • Reaction Steps:

  • Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the formation of the desired product.

Industrial Production Methods:

  • Scale-Up: The synthetic route is optimized for industrial-scale production, ensuring cost-effectiveness and high yield.

  • Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.

Types of Reactions:

  • Reduction: Reduction reactions can be employed to modify the oxidation state of certain atoms within the molecule.

  • Substitution: Substitution reactions are common, where functional groups within the compound are replaced by other groups.

Common Reagents and Conditions:

  • Oxidation Reagents: Common reagents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.

  • Reduction Reagents: Typical reagents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution Reagents: Various nucleophiles and electrophiles are used depending on the specific substitution reaction.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound, often with increased oxygen content.

  • Reduction Products: Reduced forms of the compound, with altered oxidation states.

  • Substitution Products: Derivatives with different functional groups replacing the original ones.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, contributing to the development of new chemical entities. Biology: Medicine: The compound is explored for its therapeutic potential, particularly in the treatment of diseases such as cancer and infectious diseases. Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.

Comparison with Similar Compounds

  • Oxadiazole Derivatives: Compounds containing oxadiazole rings are structurally similar and share some biological activities.

  • Triazolo Compounds: Other triazolo derivatives exhibit similar properties and applications.

  • Thiophene Derivatives: Thiophene-containing compounds are also related in terms of structure and function.

Uniqueness: N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide stands out due to its unique combination of heterocyclic rings, which may confer distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O2S/c1-9-17-15(23-20-9)10-4-5-21-12(7-10)18-19-13(21)8-16-14(22)11-3-2-6-24-11/h2-7H,8H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPBFELAHPJIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.